molecular formula C12H11N3O2 B8487352 3-(Benzylamino)pyridazine-4-carboxylic acid

3-(Benzylamino)pyridazine-4-carboxylic acid

Cat. No.: B8487352
M. Wt: 229.23 g/mol
InChI Key: XYQCJTIQNSFLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylamino)pyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-(benzylamino)pyridazine-4-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-6-7-14-15-11(10)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15)(H,16,17)

InChI Key

XYQCJTIQNSFLGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CN=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Aminopyridazine-4-carboxylic acid (200 mg, 1.43 mmol) and benzaldehyde (0.18 mL, 1.73 mmol) were stirred in DMF (3 mL) at 90° C. for four days. The reaction mixture was allowed to cool to rt and sodium triacetoborohydride (605 mg, 2.86 mmol) was added. The reaction was stirred for 16 h. The reaction was quenched with water and extracted with EtOAc. The extracts were dried (Na2SO4) and concentrated. The residue was purified by column chromatography (0-20% MeOH/DCM). The relevant fractions were concentrated to give 6.3 mg (4%) of the title compound. 1H NMR (500 MHz, DMSO-d6): δ 8.51 (d, 1H, 5 Hz), 7.63 (d, 1H, J=5.0 Hz), 7.30-7.39 (m, 4H), 7.22-7.25 (m, 1H), 4.72 (br s, 2H). [M+H] calc'd for C12H11N3O2, 230. found 230.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
4%

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